molecular formula C6H10O B3053887 1-Butyne, 3-ethoxy- CAS No. 56800-12-5

1-Butyne, 3-ethoxy-

Cat. No. B3053887
CAS RN: 56800-12-5
M. Wt: 98.14 g/mol
InChI Key: MQHNYRINDRJNQK-UHFFFAOYSA-N
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Description

1-Butyne, 3-ethoxy- is a chemical compound with the molecular formula C6H10O. It is a colorless liquid that is widely used in scientific research. This compound is of great interest to researchers due to its unique properties and potential applications.

Scientific Research Applications

  • Catalysis and Hydrogenation Reactions :

    • The hydrogenation of 1-butyne has been studied extensively, particularly on rhodium-supported catalysts. These studies reveal complex kinetics and a 'multicomplexation' mechanism, where active sites on metal surfaces are reversibly deactivated by the adsorption of two molecules of 1-butyne (Boitiaux, Cosyns, & Robert, 1987). This research has implications for the design of more efficient catalytic processes.
  • Polymerization Studies :

    • 1-Butyne has been used in polymerization studies with transition metal catalysts. One study used MoCl5 and WCl6 to polymerize 1-butyne, yielding high yields of air-sensitive polymers. The cis content of poly(1-butyne) was about 80%, regardless of polymerization conditions (Masuda, Okano, Tamura, & Higashimura, 1985). This research is crucial for the development of new materials with specific properties.
  • Surface Science and Surfactant Development :

    • Butynediol-ethoxylate modified polysiloxanes have been synthesized and studied for their surface activities and aggregation behaviors in aqueous solutions. These compounds have been found to form spherical aggregates and exhibit efficient spreading, important for applications in coatings and adhesives (Du et al., 2015).
  • Synthetic Organic Chemistry :

    • In the realm of organic synthesis, 1-butyne derivatives have been employed in various reactions, such as the synthesis of functionalized 1-alkenylboronates via hydroboration-dealkylation, providing high yields with high regioselectivity (Kamabuchi, Moriya, Miyaura, & Suzuki, 1993). This application is significant for the development of complex organic molecules.
  • Photometric Analysis in Alloy Chemistry :

Future Directions

: Lide, David R. (2008). CRC Handbook of Chemistry and Physics, 89th Edition. CRC Press. pp. 3–84. ISBN 978-0-8493-0488-0. : Zhang, Wei; Kraft, Stefan; Moore, Jeffrey S. (2004). “Highly Active Trialkoxymolybdenum (VI) Alkylidyne Catalysts Synthesized by a Reductive Recycle Strategy”. Journal of the American Chemical Society. 126 (1): 329–335. doi:10.1021/ja0379868. PMID 14709099. : Prosen, E.J.; Maron, F.W.; Rossini, F.D. (1951). "Heats of

properties

IUPAC Name

3-ethoxybut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(3)7-5-2/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHNYRINDRJNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546525
Record name 3-Ethoxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxybut-1-yne

CAS RN

56800-12-5
Record name 3-Ethoxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Lei, S Ren, J Julson - Energy & Fuels, 2009 - ACS Publications
This study investigated microwave pyrolysis of corn stover with particle sizes from 0.5 to 4 mm and determined the effects of reaction temperature and time of pyrolytic conditions on the …
Number of citations: 208 pubs.acs.org

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